REACTION_CXSMILES
|
C([S:4][CH2:5][CH2:6][CH2:7][Si:8]([O:11][CH2:12][CH3:13])([CH3:10])[CH3:9])(=O)C.CC[O-].[Na+]>C(O)C>[SH:4][CH2:5][CH2:6][CH2:7][Si:8]([O:11][CH2:12][CH3:13])([CH3:10])[CH3:9] |f:1.2|
|
Name
|
S-(ethanoyl)mercaptopropylethoxydimethylsilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCC[Si](C)(C)OCC
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
After returning to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate of NaCl is filtered
|
Type
|
WASH
|
Details
|
washed with heptane (350 ml)
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvents under reduced pressure at 45° C.
|
Type
|
CUSTOM
|
Details
|
the oil obtained
|
Type
|
DISTILLATION
|
Details
|
is purified by vacuum distillation (60° C./10 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC[Si](C)(C)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |